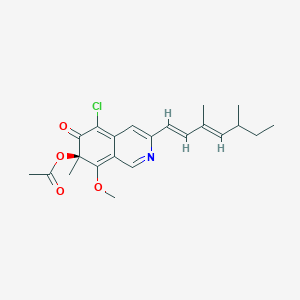

8-O-methylsclerotiorinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26ClNO4 |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-8-methoxy-7-methyl-6-oxoisoquinolin-7-yl] acetate |

InChI |

InChI=1S/C22H26ClNO4/c1-7-13(2)10-14(3)8-9-16-11-17-18(12-24-16)21(27-6)22(5,28-15(4)25)20(26)19(17)23/h8-13H,7H2,1-6H3/b9-8+,14-10+/t13?,22-/m0/s1 |

InChI Key |

XEYGOCHZSYIFRN-BEFCGSBYSA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=C2C=N1)OC)(C)OC(=O)C)Cl |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=C2C=N1)OC)(C)OC(=O)C)Cl |

Synonyms |

8-O-methylsclerotiorinamine |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

The discovery and study of 8-O-methylsclerotiorinamine are intrinsically linked to the diverse metabolic capabilities of various fungal species.

Fungal Isolation Sources of this compound

Primary Isolation from Penicillium multicolor

The initial isolation of this compound was from the fungus Penicillium multicolor. rsc.org This fungus has proven to be a rich source of azaphilone compounds, with numerous studies identifying a variety of these metabolites from different strains. nih.govitic-sci.comwiley.comresearchgate.net

Related Azaphilones from Other Penicillium Species

The genus Penicillium is a prolific producer of azaphilones. Several species are known to synthesize compounds structurally related to this compound, highlighting a shared biosynthetic heritage.

Penicillium sclerotiorum : This species, often isolated from marine environments like sponges and algae, produces a wide array of azaphilones. researchgate.netmdpi.comrsc.orgnih.govnih.govnih.gov Some of these include sclerotiorins, penicilazaphilones, and isochromophilone IV. researchgate.netmdpi.comnih.gov

Penicillium frequentans : Sclerotiorin (B1681566), a closely related azaphilone, has been isolated from P. frequentans. researchgate.netdntb.gov.uamdpi.com

Occurrence in Other Fungal Genera

The production of azaphilones is not limited to the Penicillium genus. Other fungal genera have also been identified as sources of these compounds, including sclerotiorin, a precursor to this compound.

Talaromyces helicus : This ascomycetous fungus is known to produce helicusins, which are chlorinated azaphilones closely related to 7-epi-sclerotiorin. nii.ac.jpmdpi.com Sclerotiorin itself has also been reported in this species. researchgate.netresearchgate.net

Curvularia lunata : This endophytic fungus has been investigated for its production of various secondary metabolites, and while it is known to produce a range of bioactive compounds, the direct isolation of this compound has not been the primary focus of available studies. researchgate.netmedcraveonline.com However, the broader class of azaphilones has been associated with the order Pleosporales, to which Curvularia belongs. researchgate.net

Cephalotheca foveolata : This fungus is another known producer of sclerotiorin. researchgate.netresearchgate.netwikipedia.org

Table 1: Fungal Sources of Sclerotiorin and Related Azaphilones

| Fungal Species | Isolated Compound(s) | Reference(s) |

|---|---|---|

| Penicillium multicolor | This compound, Dechloroisochromophilone II, epi-Isochromophilone III | rsc.orgresearchgate.net |

| Penicillium sclerotiorum | Sclerotiorins A–D, Penicilazaphilones D, E, I–N, epi-Geumsanol D | researchgate.netmdpi.comrsc.orgnih.gov |

| Penicillium frequentans | Sclerotiorin | researchgate.netdntb.gov.ua |

| Talaromyces helicus | Helicusins A-D, Sclerotiorin | nii.ac.jpresearchgate.net |

| Cephalotheca foveolata | Sclerotiorin | researchgate.netresearchgate.net |

Poly-β-Ketide Biosynthesis of Azaphilones

The structural foundation of this compound and other azaphilones is assembled through the polyketide biosynthetic pathway. This process involves the sequential condensation of small carboxylic acid units to create a long poly-β-keto chain.

General Polyketide Pathway for Azaphilone Biogenesis

Azaphilones are fungal polyketides synthesized via a complex enzymatic machinery. rsc.orgnih.gov The biosynthesis generally involves a highly reducing polyketide synthase (HR-PKS) and often a non-reducing polyketide synthase (NR-PKS). researchgate.netnih.gov The polyketide chain, typically derived from acetate (B1210297) and malonate units, undergoes a series of modifications including cyclization, oxidation, and chlorination to form the characteristic pyran-quinone core of azaphilones. rsc.orgnih.gov The pyran ring formation is a key step, often mediated by FAD-dependent monooxygenases. nih.govresearchgate.net The amino group in this compound is incorporated through the reaction of the pyran-quinone core with an amine source, a characteristic feature of azaphilones that gives them their name ("love of nitrogen"). rsc.org

Specific Insights into Biosynthetic Gene Clusters (BGCs) for Related Azaphilones

The genes responsible for azaphilone biosynthesis are typically organized in biosynthetic gene clusters (BGCs). mdpi.com Studies on various fungi have begun to elucidate the specific genes and their functions within these clusters.

In Penicillium meliponae, a BGC responsible for producing sclerotiorin-like metabolites was identified. The knockout of two PKS genes, sclA (HR-PKS) and sclI (NR-PKS), within this cluster halted the production of these compounds, confirming their essential role. nih.gov

Research on Penicillium sclerotiorum has led to the identification of a putative azaphilone BGC containing 13 genes, including two PKS genes and a FAD-dependent halogenase, which is responsible for the chlorination of the azaphilone scaffold. nih.gov

In Monascus species, which produce commercially important azaphilone pigments, the BGCs have been extensively studied. These clusters also contain PKS genes, along with fatty acid synthase (FAS) genes that are proposed to provide the 3-oxoacyl-CoA starter units for the polyketide chain. researchgate.netd-nb.infofrontiersin.org

These studies on related azaphilone BGCs provide a model for understanding the genetic basis of this compound biosynthesis. The presence of homologous gene clusters across different fungal species underscores a conserved evolutionary pathway for the production of this class of compounds.

Enzymatic Transformations within the Biosynthetic Route

The assembly of this compound is not a simple linear process but a cascade of precisely controlled enzymatic reactions. The construction of the core azaphilone scaffold and its subsequent functionalization are catalyzed by specific enzymes that dictate the final structure and stereochemistry of the molecule. Chemoenzymatic syntheses, which integrate biological and chemical steps, have been developed to mimic this natural efficiency, underscoring the power of these enzymatic transformations. nih.govumich.edu

A pivotal step in the biosynthesis of the azaphilone core is an asymmetric oxidative dearomatization. nih.gov This challenging chemical transformation is catalyzed in nature by Flavin-Dependent Monooxygenases (FDMOs). nih.govnih.gov These enzymes utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen for highly selective oxidation reactions. nih.govnih.govmdpi.com

In the context of azaphilone biosynthesis, FDMOs exhibit remarkable control over both site-selectivity (regioselectivity) and stereoselectivity. nih.govnih.gov Research into related biosynthetic pathways has identified several FDMOs, such as AzaH and AfoD, that can catalyze the oxidative dearomatization of a common phenolic intermediate to yield enantiomeric products. nih.gov This stereodivergent capability allows for the synthesis of azaphilones with either the R- or S-configuration at the key quaternary center, highlighting the enzyme's role in defining the final product's stereochemistry. nih.gov The use of these biocatalysts provides significant advantages over traditional chemical synthesis, offering high selectivity under mild, environmentally benign conditions. umich.edumdpi.com Another well-studied FDMO, TropB, which also performs oxidative dearomatization, demonstrates the ability to maintain exquisite site- and stereoselectivity across a diverse range of substrates. chemrxiv.org

Table 1: Key Enzymes in Azaphilone Biosynthesis

| Enzyme Class | Specific Enzyme Examples | Role in Biosynthesis | Cofactor |

|---|---|---|---|

| Flavin-Dependent Monooxygenase (FDMO) | AzaH, AfoD, TropB | Catalyzes stereodivergent oxidative dearomatization to form the bicyclic core. | FAD |

The catalytic power of the key enzymes in the this compound pathway lies in their sophisticated reaction mechanisms.

Flavin-Dependent Monooxygenases (FDMOs): The mechanism of FDMOs is a well-studied process. nih.govnih.gov These enzymes belong to a class of biocatalysts that utilize NAD(P)H and molecular oxygen. mdpi.com The catalytic cycle generally begins with the reduction of the enzyme-bound FAD by NAD(P)H. The reduced flavin then reacts with molecular oxygen to form a key oxidizing intermediate, C4a-hydroperoxyflavin. nih.govmdpi.com This potent oxidant is responsible for transferring an oxygen atom to the substrate. nih.gov

For the oxidative dearomatization of phenolic substrates, the reaction is thought to require the deprotonation of the substrate's hydroxyl group to form a more nucleophilic phenolate (B1203915). chemrxiv.org Structural and computational studies on the FDMO TropB suggest that the substrate binds in its phenolate form within the enzyme's active site, positioned for the subsequent oxidation by the peroxyflavin intermediate. chemrxiv.org The precise architecture of the active site, including key amino acid residues, orients the substrate to ensure the high regio- and stereoselectivity observed in the reaction, leading to the formation of the correct chiral center in the azaphilone core. nih.govchemrxiv.org

O-Methyltransferase: Following the construction of the core scaffold, a final key step in the formation of this compound is a site-selective O-methylation. nih.govnih.govsigmaaldrich.comyork.ac.uk This reaction transforms the vinylogous pyridone moiety within the isoquinolin-6(7H)-one core. nih.govnih.govsigmaaldrich.comyork.ac.uk This transformation is catalyzed by an O-methyltransferase (OMT). These enzymes typically utilize S-adenosyl methionine (SAM) as a methyl group donor. The high regioselectivity of this enzymatic methylation is crucial, as it prevents methylation at other potential sites on the complex molecule, ensuring the specific identity of this compound.

Advanced Synthetic Methodologies and Chemical Derivatization

Enantioselective Total Synthesis of 8-O-Methylsclerotiorinamine

The first enantioselective total synthesis of (+)-8-O-methylsclerotiorinamine, which possesses the natural (R)-configuration at its quaternary center, has been successfully developed. nih.gov This synthetic route is notable for its strategic use of asymmetric catalysis to establish the key stereocenter and for its efficient construction of the complex azaphilone core. nih.govacs.org

Copper-Mediated Asymmetric Oxidative Dearomatization Strategies

A pivotal step in the synthesis is the copper-mediated asymmetric oxidative dearomatization of a phenolic precursor. nih.gov This reaction constructs the highly oxygenated bicyclic core of the azaphilone and concurrently establishes the C7 quaternary stereocenter. nih.govacs.org The process utilizes a bis-μ-oxo copper complex, formed in situ, which acts as the active oxidant. nih.gov This dearomatization of an alkynylbenzaldehyde substrate, followed by a cycloisomerization event, effectively yields the core azaphilone structure, setting the stage for subsequent functional group manipulations. nih.gov

Utilization of Chiral Ligands and Surrogates (e.g., (+)-Sparteine Surrogates)

An evaluation of several surrogates revealed that the N-ethyl-(+)-sparteine mimic was the optimal ligand for the reaction, providing the desired azaphilone core with high yield and excellent enantiomeric excess. nih.gov The choice of the substituent on the surrogate's nitrogen atom was found to be critical for both reactivity and stereoselectivity, with bulkier groups leading to diminished results. nih.gov

Table 1: Evaluation of (+)-Sparteine Surrogates in Oxidative Dearomatization

| Entry | Ligand | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| 1 | (+)-Sparteine Surrogate 5 | --- | 92 |

| 2 | N-ethyl-(+)-sparteine surrogate 6 | 70 | 95 |

| 3 | N-isopropyl-(+)-sparteine surrogate 7 | 45 | 88 |

| 4 | N-neopentyl-(+)-sparteine surrogate 8 | <5 | --- |

Data synthesized from Germain et al. (2011). nih.gov

Site-Selective O-Methylation in the Synthesis Pathway

A key challenge in the final stages of the synthesis is the selective methylation of the C8 oxygen atom. The sclerotiorinamine intermediate possesses multiple potential sites for methylation, including the C6 ketone and the nitrogen atom of the vinylogous pyridone system. nih.gov Initial attempts at methylation using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) resulted in undesired N-methylation. nih.gov

The successful strategy involved the use of trimethylsilyldiazomethane (B103560) in a mixed solvent system of dichloromethane (B109758) and methanol. This method achieved quantitative and highly site-selective O-methylation at the C8 position to furnish (+)-8-O-methylsclerotiorinamine. nih.gov This selectivity is attributed to the steric hindrance around the C6 ketone, which directs the methylation to the more accessible C8 enol tautomer. nih.gov

Retrosynthetic Analysis and Key Intermediate Preparation

The crucial azaphilone core (12) was retrosynthetically disconnected to the key alkynylbenzaldehyde substrate (13). The synthesis of this key intermediate began with a commercially available chiral alcohol, which was elaborated over several steps including oxidation, a Wittig-type reaction, reduction, and a final oxidation to provide the required aldehyde for the key copper-catalyzed dearomatization reaction. nih.gov

Confirmation of Absolute Configuration

The absolute configuration of the synthetically prepared (+)-8-O-methylsclerotiorinamine was rigorously confirmed. The primary method of confirmation was the comparison of its specific rotation with the value reported in the literature for the natural product. The synthetic sample exhibited a specific rotation of [α]D22 = +104, which was in excellent agreement with the reported value of [α]D22 = +102. nih.gov

Further validation was achieved by synthesizing the unnatural diastereomer, 7-epi-8-O-methylsclerotiorinamine. This was accomplished by employing (-)-sparteine (B7772259) in the key dearomatization step instead of the (+)-sparteine surrogate. A direct comparison of the properties of both synthesized diastereomers with the data from the natural sample unequivocally confirmed the (R)-configuration at the C7 stereocenter of the natural product. nih.gov

Chemoenzymatic Synthesis Approaches

While total chemical synthesis has proven effective, the field of biocatalysis offers promising alternative strategies for constructing complex molecules. Chemoenzymatic approaches, which combine chemical reactions with enzyme-catalyzed transformations, can offer high selectivity and milder reaction conditions. nih.govnih.gov

For the broader azaphilone class, chemoenzymatic strategies are emerging. nih.govnih.govresearchgate.netacs.org These methods often leverage enzymes like flavin-dependent monooxygenases (FDMOs) for stereoselective oxidative dearomatization and acyltransferases for subsequent modifications, mimicking nature's biosynthetic pathways. nih.govnih.gov However, specific, fully developed chemoenzymatic routes dedicated to the total synthesis of this compound have not been extensively documented in the reviewed scientific literature. The application of these enzymatic tools to this specific target molecule remains an area for future investigation.

Biocatalytic Oxidative Dearomatization

Biocatalytic oxidative dearomatization has emerged as a powerful, environmentally benign strategy for constructing the pyranoquinone bicyclic core of azaphilones. morressier.comumich.edu This biomimetic approach utilizes enzymes, which, in nature, perform these transformations with exceptional site- and stereoselectivity, using molecular oxygen as the terminal oxidant under mild conditions. morressier.com

Flavin-dependent monooxygenases (FDMOs) are particularly crucial in azaphilone biosynthesis, as they catalyze the key cyclization of the pyran ring. researchgate.net Research has identified a set of complementary biocatalysts that can be applied to the chemoenzymatic synthesis of various azaphilone natural products. nih.gov These enzymes offer significant advantages over small-molecule reagents by being highly site-selective and preventing overoxidation, which can lead to unwanted byproducts. nih.gov

While direct biocatalytic synthesis of this compound is not extensively detailed, the synthesis of its direct precursor, (+)-sclerotiorin, has been achieved via a chemical copper-mediated asymmetric dearomatization. nih.govacs.orgnih.gov This method, employing bis-μ-oxo copper complexes with (+)-sparteine surrogates, establishes the critical C7 quaternary stereocenter with high enantioselectivity. nih.govacs.org The azaphilone core is obtained through the diastereoselective oxidative dearomatization of an alkynylbenzaldehyde precursor, followed by cycloisomerization. nih.gov The resulting (+)-sclerotiorin is then converted to (+)-8-O-methylsclerotiorinamine through amination and selective O-methylation. nih.gov

Enantiodivergent Strategies Utilizing AzaH and AfoD

A significant advancement in azaphilone synthesis is the development of enantiodivergent strategies, which allow for the selective synthesis of either enantiomer of a chiral molecule from a common starting material. This has been effectively demonstrated using the stereo-complementary flavin-dependent monooxygenases, AzaH and AfoD. nih.gov

These enzymes, identified through bioinformatics analysis of biosynthetic gene clusters, catalyze the oxidative dearomatization of a shared resorcinol (B1680541) intermediate to yield enantiomeric products with excellent stereoselectivity. nih.govswansea.ac.uk For instance, when acting on a model enone substrate, AzaH and AfoD produced the corresponding dearomatized bicycles in high conversion rates and enantiomeric excesses (>98% ee). nih.gov This dual-catalyst system provides access to both (R)- and (S)-configured azaphilone scaffolds, which can then be elaborated into a variety of natural products that possess different stereochemistries at the C7 position. nih.gov

This biocatalytic enantiodivergent approach represents a powerful alternative to chemical methods, such as the copper-sparteine surrogate system, where accessing the opposite enantiomer would require the use of the less available enantiomer of the chiral ligand. nih.gov The application of enzymes like AzaH and AfoD streamlines the synthesis of diverse azaphilone stereoisomers for biological evaluation. nih.gov

Synthesis of Structural Analogues and Derivatives

The structural framework of this compound and its precursors offers multiple sites for chemical modification, enabling the synthesis of diverse analogues to probe structure-activity relationships and develop novel compounds with enhanced biological properties.

Modification of the Diene Side Chain

The diene side chain of sclerotiorin (B1681566), the immediate precursor to this compound, has been a key target for modification. In an effort to discover novel fungicides with improved activity, researchers have designed and synthesized sclerotiorin analogues where this side chain is replaced entirely. nih.govresearchgate.net

Synthetic strategies involved replacing the (1E,3E)-3,5-dimethylhepta-1,3-dien-1-yl side chain with various other moieties, including:

A simple phenyl group. nih.govresearchgate.net

An aromatic-containing aliphatic side chain. nih.govresearchgate.net

A heteroaromatic-containing aliphatic side chain. nih.govresearchgate.net

These analogues were synthesized through the cycloisomerization and subsequent oxidation of appropriately substituted 2-alkynylbenzaldehydes, with the diverse side chains being introduced via Sonogashira coupling reactions. nih.govresearchgate.net Evaluation of these compounds revealed that the nature of the group at this position significantly influences antifungal activity. nih.gov

| Modification Type | Example Substituent | Synthetic Method |

| Aromatic Replacement | Phenyl Group | Sonogashira coupling, cycloisomerization, oxidation |

| Aromatic-Aliphatic | Various | Sonogashira coupling, cycloisomerization, oxidation |

| Heteroaromatic-Aliphatic | Various | Sonogashira coupling, cycloisomerization, oxidation |

Table 1: Synthetic Modifications of the Sclerotiorin Side Chain.

Synthesis of Isochromophilone Derivatives

The defining transformation of sclerotiorin into this compound is the conversion of the pyranoquinone core into a vinylogous γ-pyridone, forming an isoquinolin-6(7H)-one structure. nih.gov This is achieved through amination with ammonium (B1175870) acetate (B1210297) to yield sclerotiorinamine, followed by a site-selective O-methylation. nih.gov This reaction highlights a key derivatization pathway for this class of molecules.

Highly oxygenated chloroazaphilones are known to react readily with small primary amines, leading to a rapid color change from yellow to red and the formation of nitrogen-containing derivatives. This reactivity can be harnessed to generate a variety of isochromophilone analogues. For example, isochromophilone X has been proposed to form from the reaction of helicusin A with 2-aminoethanol.

The synthesis of 7-epi-8-O-methylsclerotiorinamine has also been reported, achieved by following the same synthetic sequence used for the natural enantiomer but starting with the opposite enantiomer of the chiral ligand in the initial copper-mediated dearomatization step. acs.org

Exploration of Novel Sclerotiorin Derivatives

Beyond the side chain, other positions on the sclerotiorin framework have been modified to create novel derivatives. Research aimed at improving fungicidal activity has led to the synthesis of several series of analogues. nih.gov The key synthetic steps for these compounds involved a Sonogashira cross-coupling to build the precursor, followed by cycloisomerization and oxidation. nih.gov

Preliminary structure-activity relationship (SAR) studies on these derivatives have yielded important insights:

Halogen Substituent: A chlorine or bromine atom at the 5-position was found to be crucial for antifungal activity. nih.gov

Side Chain: A phenyl group at the 3-position, along with its substitution pattern, played a significant role in the observed activity. nih.gov

Methyl Group: Analogues with a methyl substituent at the 1-position showed reduced activity. nih.gov

Acetoxy Group: Replacing the acetoxy group at the quaternary center (C7) with a free hydroxyl group maintained the antifungal activity. nih.gov

These findings have identified several promising candidates with simpler structures and greater activity than the parent compound, sclerotiorin. nih.govnih.gov

Strategies for Accessing Tricyclic Azaphilones

A further dimension of structural diversity involves the elaboration of the bicyclic azaphilone core into more complex tricyclic architectures. Tricyclic azaphilones exist in two main forms, classified as angular or linear. researchgate.net Chemoenzymatic strategies have been developed to selectively access these structures from bicyclic precursors. chemrxiv.org

One effective approach involves a one-pot, two-enzyme sequence that combines an FDMO-mediated oxidative dearomatization with an acyltransferase-catalyzed acylation. chemrxiv.org This cascade reaction can convert a simple orcinaldehyde substrate directly into a linear tricyclic azaphilone. chemrxiv.org The selectivity for the linear versus the angular product is controlled by leveraging the substrate selectivity of the acyltransferase, which can discriminate between equilibrating forms of the dearomatized intermediate. researchgate.netchemrxiv.org

This substrate-selective strategy has enabled the first total synthesis of several linear tricyclic azaphilone natural products and provides a powerful tool for generating structural diversity within this family of compounds. chemrxiv.org By combining different resorcinol starting materials and thioester substrates, a range of tricyclic analogues can be accessed. chemrxiv.orgnih.gov

Conformational Analysis of Synthetic Intermediates and Products

The stereochemistry of synthetic (+)-8-O-methylsclerotiorinamine has been unequivocally confirmed through the comparison of its optical rotation with that of the naturally occurring compound. The synthesis of its diastereomer, 7-epi-8-O-methylsclerotiorinamine, further solidifies the assignment of the absolute configuration at the C7 stereocenter. While detailed experimental conformational data such as Nuclear Overhauser Effect (NOE) correlations or X-ray crystal structures for this compound and its immediate synthetic precursors are not extensively documented in publicly available literature, the conformational behavior can be inferred from the well-established stereochemistry of the synthetic route and the analysis of related azaphilone compounds.

The core bicyclic pyranoquinone structure of azaphilones imparts significant rigidity to the molecule. The conformational flexibility primarily arises from the orientation of the side chains and substituents attached to this core. During the synthesis of this compound, the stereochemistry is largely set during the diastereoselective oxidative dearomatization step, which establishes the absolute configuration of the quaternary center.

The subsequent transformations, including amination and methylation, are unlikely to alter the core conformation significantly due to the sterically congested nature of the azaphilone skeleton. The selective O-methylation at the C8 position, for instance, is attributed to the steric hindrance around the C6 ketone, directing the methylation to the more accessible oxygen atom. This regioselectivity suggests that the conformation of the sclerotiorinamine intermediate plays a crucial role in directing the final step of the synthesis.

While specific dihedral angles and interatomic distances for the synthetic intermediates have not been explicitly reported, the successful and stereocontrolled synthesis provides indirect evidence of their conformational preferences. The predictable nature of the reactions and the high yields of the desired stereoisomers suggest that the intermediates adopt well-defined, low-energy conformations that favor the observed chemical outcomes.

Molecular and Cellular Mechanisms of Action

Inhibition of Grb2-SH2 Domain Binding

8-O-methylsclerotiorinamine has been identified as an antagonist of the Growth factor receptor-bound protein 2 (Grb2)-Src homology 2 (SH2) domain. nih.govacs.org Grb2 is a critical adaptor protein in intracellular signal transduction, linking activated cell surface receptors to downstream signaling cascades, including the Ras pathway. acs.orgnih.gov The ability of this compound to interfere with this process highlights its potential as a modulator of cellular signaling.

Research has shown that this compound, a secondary metabolite isolated from Penicillium multicolor, directly interacts with the Grb2-SH2 domain. nih.govacs.org This interaction is significant as the SH2 domain is responsible for recognizing and binding to specific phosphotyrosine-containing sequences on proteins like the Shc (Src homology and collagen) protein. acs.orgresearchgate.net The binding of this compound to the Grb2-SH2 domain effectively inhibits its function. nih.govacs.org

This compound significantly inhibits the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein. nih.govacs.org This disruption is a key aspect of its mechanism of action. The Shc protein, when phosphorylated, provides a docking site for the Grb2-SH2 domain, a crucial step in activating downstream signaling pathways. acs.orgembopress.org By preventing this binding, this compound effectively curtails the propagation of the signal. The inhibitory activity of this compound on this interaction has been quantified with an IC₅₀ value of 5.3 µM. nih.govacs.org

The inhibitory effect of this compound extends to the cellular level. In cell-based experiments, it has been shown to block the protein-protein interactions between Grb2 and Shc. nih.govacs.org This cellular activity demonstrates that the compound can permeate cell membranes and exert its inhibitory effect within a biological system. The IC₅₀ value for the blockade of Grb2-Shc interaction in cell-based assays was determined to be 50 µM. nih.govacs.org

Table 1: Inhibitory Activity of this compound

| Target Interaction | Assay Type | IC₅₀ Value |

| Grb2-SH2 domain and Shc-derived phosphopeptide binding | In vitro | 5.3 µM |

| Grb2-Shc protein-protein interaction | Cell-based | 50 µM |

The Grb2 protein is a key player in various fundamental cellular processes. nih.gov Its signaling is critical for cell cycle progression and actin-based cell motility. nih.govnih.gov Consequently, Grb2 is also implicated in more complex processes like epithelial morphogenesis and angiogenesis. nih.govnih.gov Dysregulation of Grb2 signaling is associated with several human malignancies, and the protein is considered a therapeutic target for preventing tumor invasion and metastasis. nih.govnih.gov Inhibitors of Grb2 SH2 domain binding have been shown to reduce cell motility in vitro and decrease cancer metastasis in animal models. nih.gov Therefore, by inhibiting the Grb2-Shc interaction, this compound has the potential to modulate these Grb2-mediated cellular signaling pathways, which are often hyperactivated in cancer. nih.govecancer.org

Mechanistic Insights from Related Azaphilones

Understanding the mechanisms of action of related azaphilone compounds, such as sclerotiorin (B1681566), can provide a broader context for the potential biological activities of this compound.

Sclerotiorin, an azaphilone pigment produced by Penicillium species, has demonstrated antimicrobial properties, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmbl.or.krkoreascience.kr Its mechanism of action involves a dual attack on the bacterial cell.

Biophysical studies have revealed that sclerotiorin targets the cell membrane, causing a dose-dependent alteration in membrane potential and a reduction in membrane integrity. researchgate.netmbl.or.krkoreascience.kr This disruption of the membrane leads to the release of intracellular components. researchgate.netkoreascience.kr

Furthermore, sclerotiorin has been shown to localize in the cytoplasm and interact with plasmid DNA. researchgate.netmbl.or.krkoreascience.kr It can hydrolyze plasmid DNA and inhibit its replication and transcription. researchgate.netmbl.or.kr This DNA binding activity contributes to its bactericidal effects. researchgate.netmbl.or.kr The ability of some azaphilones to interact with DNA is a noteworthy characteristic of this class of compounds. researchgate.netmdpi.com

Inhibition of Tau Aggregation by Azaphilones

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. nih.gov Consequently, the identification of small molecules that can inhibit or reverse tau aggregation is a significant therapeutic strategy. While direct studies on this compound's effect on tau aggregation are not presently available, research into the broader class of azaphilone compounds provides crucial insights into this potential activity.

A seminal study investigated a series of 11 azaphilone derivatives for their ability to modulate tau aggregation in vitro. nih.gov The findings revealed that all tested azaphilones inhibited the formation of tau filaments to some degree. nih.gov The mechanism of this inhibition appears to involve the promotion of small, amorphous tau aggregates that are not recognized by antibodies specific to toxic tau conformations. nih.gov This suggests that these azaphilones may divert tau monomers into "off-pathway", non-toxic aggregates, thereby preventing their assembly into the larger, pathological neurofibrillary tangles. nih.gov

Notably, four of the eleven tested azaphilone derivatives demonstrated the ability to disassemble pre-formed tau aggregates in a dose-dependent manner, highlighting a potential therapeutic benefit for compounds of this class in established disease. nih.gov Furthermore, the most potent of these compounds did not significantly interfere with the normal function of tau in promoting microtubule assembly. nih.gov These findings establish the azaphilone scaffold as a promising new class of anti-tau aggregation agents. nih.gov

Interactions with Other Protein Targets and Pathways

The most well-characterized molecular target of this compound is the Growth factor receptor-bound protein 2 (Grb2). alliedacademies.org Grb2 is a critical adaptor protein in intracellular signaling cascades that link growth factor receptor tyrosine kinases to downstream pathways, most notably the Ras/MAPK (mitogen-activated protein kinase) pathway, which is pivotal in regulating cell proliferation and differentiation. nih.govresearchgate.net

This compound acts as an antagonist of the Grb2-SH2 (Src Homology 2) domain. alliedacademies.org The SH2 domain of Grb2 specifically binds to phosphotyrosine residues on activated receptors or docking proteins like Shc (Src homology 2 domain-containing transforming protein). researchgate.net By binding to the Grb2-SH2 domain, this compound competitively inhibits its interaction with phosphoproteins.

This inhibitory action has been quantified in both biochemical and cell-based assays. The compound was found to inhibit the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein with a half-maximal inhibitory concentration (IC50) of 5.3 µM. alliedacademies.org In a cell-based experiment, it blocked the protein-protein interactions between Grb2 and Shc with an IC50 value of 50 µM. alliedacademies.org The disruption of the Grb2-Shc complex effectively blocks the signal transduction cascade that leads to Ras activation, suggesting a potential role for this compound in modulating cellular processes driven by this pathway, such as cell growth and motility. nih.govresearchgate.net

While the Grb2-SH2 domain is the primary identified target, the broader class of azaphilones has been shown to interact with a variety of other proteins and pathways, including heat shock protein 90 (Hsp90) and the inhibition of gp120-CD4 binding, indicating that this compound could potentially have other, as-yet-unidentified cellular targets. nih.gov

Table 1: Inhibitory Activity of this compound on Grb2-Shc Interaction

| Assay Type | Target Interaction | IC50 Value |

| Biochemical Assay | Grb2-SH2 domain and Shc-derived phosphopeptide | 5.3 µM |

| Cell-Based Assay | Grb2-Shc protein-protein interaction | 50 µM |

Data sourced from Nam JY, et al. (2000). alliedacademies.org

Structure-Mechanism Relationships for Biological Activities

The biological activity of this compound is intrinsically linked to its chemical structure as an azaphilone. Azaphilones are characterized by a highly oxygenated bicyclic core and a chiral quaternary center. nih.gov The unique structural features of this compound, a nitrogen-containing azaphilone (azaphilonoid), distinguish it from many other members of this class and are key to its mechanism of action.

The enantioselective synthesis of (+)-8-O-methylsclerotiorinamine has been achieved, confirming its absolute stereochemistry. nih.gov A key step in its synthesis is the site-selective O-methylation of a vinylogous pyridone to form the isoquinolin-6(7H)-one core. nih.gov This structural element is crucial for its biological activity.

Structure-activity relationship (SAR) studies on the broader azaphilone class have provided some general principles. For instance, in the context of inhibiting gp120-CD4 binding, a halogen atom at C-5, a proton at C-8, and a diene structure in the side chain are considered important. researchgate.net While this compound does not possess all these features, its distinct substitutions, including the 8-O-methyl group and the amine-containing ring, confer its specific activity as a Grb2-SH2 domain antagonist.

Advanced Analytical Techniques in 8 O Methylsclerotiorinamine Research

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for determining the intricate structural details of 8-O-methylsclerotiorinamine. Techniques such as NMR, HRMS, and chiroptical methods provide complementary information that, when pieced together, reveals the molecule's complete stereostructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while specific NMR parameters offer crucial clues about the spatial arrangement of atoms.

In the ¹H NMR spectrum of (+)-8-O-methylsclerotiorinamine, the coupling constant (J value) between the vinyl protons at 7.5 ppm and 6.60 ppm is approximately 16 Hz, which is characteristic of a trans (E) configuration for the double bond in the side chain. nih.gov The relative configuration of chiral centers is often established by comparing NMR data with that of synthesized diastereomers. For instance, the synthesis of 7-epi-8-O-methylsclerotiorinamine, which differs only in the stereochemistry at the C7 position, produces a compound with an indistinguishable NMR spectrum from the natural product. nih.gov This highlights that while NMR is powerful for defining connectivity and localized stereochemistry (like double bonds), it must often be used in conjunction with other techniques to assign the configuration of complex stereogenic centers. nih.govipb.pt Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also be employed to probe through-space proximity between protons, further refining the stereochemical assignment.

Selected NMR Data for (+)-8-O-Methylsclerotiorinamine

Key ¹H and ¹³C NMR chemical shifts (δ) reported in CDCl₃. nih.gov

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 9.05 | Singlet, vinyl H |

| ¹H | 7.50 | Doublet, J = 15.9 Hz, vinyl H |

| ¹H | 6.60 | Doublet, J = 16.0 Hz, vinyl H |

| ¹H | 5.71 | Doublet, J = 9.6 Hz |

| ¹H | 4.01 | Singlet, -OCH₃ |

| ¹³C | 192.7 | Carbonyl C |

| ¹³C | 170.1 | Acyl C |

| ¹³C | 80.7 | Quaternary C (C7) |

| ¹³C | 61.9 | Methoxy C |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the calculation of a single, unique molecular formula from the measured mass.

For (+)-8-O-methylsclerotiorinamine, Chemical Ionization High-Resolution Mass Spectrometry (CI-HRMS) was used to determine the mass of the molecular ion (M+). The experimentally determined mass was found to be 404.1635, which corresponds to the calculated mass of 404.1629 for the molecular formula C₂₂H₂₆NO₄Cl. nih.gov This close correlation provides definitive confirmation of the compound's elemental composition, a fundamental piece of data in its structural elucidation. nih.govscispace.com Further analysis of fragmentation patterns within the mass spectrometer can also help to corroborate the proposed structure by identifying characteristic losses of substituent groups.

HRMS Data for (+)-8-O-Methylsclerotiorinamine

Comparison of calculated and experimentally found mass for the molecular ion. nih.gov

| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| C₂₂H₂₆NO₄Cl | [M]⁺ | 404.1629 | 404.1635 |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical methods are techniques that probe the interaction of chiral molecules with polarized light, providing essential information on absolute configuration. researchgate.netnumberanalytics.com

Optical Rotation is a fundamental chiroptical measurement. The specific rotation, [α]D, of (+)-8-O-methylsclerotiorinamine has been reported as +104 (c = 0.1, CH₃OH), which is in close agreement with literature values. nih.gov Crucially, its synthesized diastereomer, 7-epi-8-O-methylsclerotiorinamine, exhibits a negative optical rotation of -80. nih.gov This opposing optical activity, despite having nearly identical NMR spectra, provides conclusive evidence of their diastereomeric relationship and confirms the stereochemical integrity of the C7 center in the natural product. nih.gov

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique. ECD measures the differential absorption of left and right circularly polarized light. cas.cz For complex molecules, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations for all possible stereoisomers. researchgate.netresearchgate.net A match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute configuration. This computational approach is particularly valuable when X-ray quality crystals cannot be obtained. researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing an unambiguous map of atomic positions and thus the absolute configuration. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, a unique diffraction pattern is generated that can be mathematically reconstructed into a detailed 3D model of the molecule. wikipedia.orglibretexts.org

While a crystal structure for this compound itself is not prominently reported, the absolute stereochemistry for the entire azaphilone class of fungal metabolites was definitively established through the X-ray crystallographic analysis of a derivative, N-methylsclerotioramine. researchgate.net This foundational study provides the stereochemical anchor for the entire family of related compounds, including this compound, allowing its absolute configuration to be assigned with high confidence by correlation.

Chromatographic Methods for Separation and Purification

Chromatography is essential for the isolation of this compound from complex biological extracts and for its analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and high-resolution technique used for both the analysis and purification of this compound. hplc.eu In its analytical capacity, HPLC is used to assess the purity of a sample and to quantify its concentration. bridgewater.edu

During the total synthesis of this compound, HPLC is a critical tool. For example, chiral HPLC was employed to determine the enantiomeric excess of key synthetic intermediates. nih.gov This was achieved using a specialized chiral column (e.g., Chiralcel OD) that can separate enantiomers, which are then detected by UV absorbance at a specific wavelength (e.g., 320 nm). nih.gov For purification, preparative HPLC or more traditional silica (B1680970) gel column chromatography is used to isolate the final compound from reaction side products and unreacted starting materials. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the analysis of this compound, particularly within complex mixtures such as fungal extracts or biological samples. wikipedia.orgnih.gov This method synergistically combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection provided by tandem mass spectrometry. wikipedia.orgrsc.org

The process begins with the introduction of the sample into the LC system, where this compound and other components are separated based on their physicochemical properties as they interact with the stationary phase of the chromatography column. rsc.org Following separation, the analyte enters the mass spectrometer. In the ion source, typically using electrospray ionization (ESI), the molecules are charged to form ions. nih.gov The first mass analyzer (MS1) selects the specific precursor ion corresponding to this compound based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for accurate quantification even at trace levels and reducing interference from the sample matrix. nih.govnih.gov

The application of LC-MS/MS is crucial for determining the concentration of this compound in various samples, from initial discovery in microbial broths to its quantification in biological fluids during preclinical studies. wikipedia.org The technique's ability to handle complex matrices makes it indispensable for modern natural product research and drug development. researchgate.netspectroscopyonline.com

Table 1: Representative LC-MS/MS Parameters for Fungal Metabolite Analysis This table illustrates typical parameters that would be optimized for the analysis of a compound like this compound. Specific values may vary based on the instrument and sample matrix.

| Parameter | Description | Typical Setting |

| LC Column | The stationary phase used to separate the analyte from the mixture. | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A gradient of solvents used to elute the analyte from the column. | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 0.5 mL/min |

| Ionization Mode | The method used to generate charged ions for MS analysis. | Positive Electrospray Ionization (ESI+) |

| MS Detection | The specific ion transitions monitored for quantification. | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the parent molecule. | Specific m/z for this compound |

| Product Ion (Q3) | The m/z of a specific fragment ion after collision-induced dissociation. | Specific m/z for a stable fragment of this compound |

Biophysical Assays for Mechanism of Action Studies

Biophysical assays are fundamental in drug discovery for characterizing the direct interaction between a small molecule and its biological target. scholaris.canih.gov These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for understanding a compound's mechanism of action. scholaris.ca In the context of this compound, biophysical assays are employed to validate its engagement with specific protein targets and to elucidate how it exerts its biological effects at a molecular level. nih.gov

Binding Assays for Protein-Ligand Interactions (e.g., Grb2-SH2 domain binding)

A key aspect of this compound research has been its identification as an antagonist of the Growth factor receptor-bound protein 2 (Grb2). nih.govkribb.re.kr Grb2 is an adaptor protein that plays a critical role in cellular signaling pathways, particularly the Ras-MAPK pathway, which is often dysregulated in cancer. nih.govresearchgate.net The Src Homology 2 (SH2) domain of Grb2 specifically binds to phosphotyrosine residues on activated receptor tyrosine kinases and other signaling proteins like Shc. researchgate.net By blocking this interaction, antagonists can inhibit downstream signaling. nih.govresearchgate.net

Binding assays are used to measure the ability of this compound to inhibit the interaction between the Grb2-SH2 domain and its binding partners. A new secondary metabolite, this compound, was isolated from a strain of Penicillium multicolor. nih.gov Research has shown that this metabolite significantly inhibits the binding between the Grb2-SH2 domain and a phosphopeptide derived from the Shc protein. nih.govkribb.re.kr The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to block 50% of the binding activity. In a direct binding assay, this compound exhibited an IC₅₀ value of 5.3 µM. nih.govkribb.re.krresearchgate.net

Table 2: Inhibition of Grb2-SH2 Domain Interaction by this compound

| Assay Type | Target Interaction | Measured Potency (IC₅₀) | Reference |

| Biochemical Binding Assay | Grb2-SH2 domain and a phosphopeptide from Shc protein. | 5.3 µM | nih.govkribb.re.kr |

| Cell-Based Assay | Protein-protein interaction of Grb2-Shc. | 50 µM | nih.govkribb.re.kr |

Cellular Permeability Studies

For a compound to be effective against an intracellular target like Grb2, it must be able to cross the cell membrane. Cellular permeability studies are designed to assess this ability. addexbio.com Common in vitro methods include the Caco-2 cell permeability assay, which uses a monolayer of human intestinal cells to model drug absorption. core.ac.ukcn-bio.comslideshare.net Another method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates passive diffusion across a lipid-infused artificial membrane. evotec.com These assays typically measure the apparent permeability coefficient (Papp) of a compound. nih.gov

While specific Papp values from dedicated permeability assays for this compound are not detailed in the available literature, its biological activity in cell-based experiments provides strong evidence of its ability to enter cells. nih.gov The compound was shown to block the protein-protein interactions of Grb2 and Shc within cells, with an IC₅₀ value of 50 µM. nih.govkribb.re.kr This demonstrated intracellular activity inherently confirms that this compound is cell-permeable, as it must traverse the plasma membrane to reach its cytosolic target and exert its inhibitory effect. nih.gov The related compound sclerotiorin (B1681566) has also been shown in biophysical studies to alter membrane potential and integrity, suggesting that compounds of this class can interact with and cross cellular membranes. researchgate.netkoreascience.kr

Table 3: Evidence for Cellular Permeability of this compound

| Study Type | Finding | Implication for Permeability |

| Cell-Based Functional Assay | Inhibition of intracellular Grb2-Shc protein interactions with an IC₅₀ of 50 µM. nih.govkribb.re.kr | The compound must cross the cell membrane to reach its intracellular target, confirming its cell-permeable nature. |

Future Research Directions and Translational Potential Mechanistic Focus

Elucidation of Complete Biosynthetic Pathways and Enzyme Engineering

The biosynthesis of azaphilones, including 8-O-methylsclerotiorinamine, is a complex process involving a series of enzymatic reactions. swansea.ac.uknih.gov A consensus pathway involves a non-reducing polyketide synthase (nrPKS) that generates a polyketide chain, which then undergoes cyclization and subsequent modifications. swansea.ac.uk A key step is the C-4 hydroxylation catalyzed by FAD-dependent monooxygenases, which forms the characteristic bicyclic pyran-containing core of azaphilones. swansea.ac.uk While the general steps are understood, the complete, specific biosynthetic gene cluster (BGC) and the precise sequence of enzymatic steps leading to this compound are not fully elucidated. Future research will likely focus on genome mining of the producing organism, Penicillium multicolor, to identify the specific BGC. nih.govnih.gov Heterologous expression of the identified cluster would confirm its role and allow for the characterization of each enzyme's function.

Enzyme engineering presents a powerful avenue for generating novel and potentially more potent analogues of this compound. researchgate.netfrontiersin.orgcore.ac.uk Techniques such as directed evolution and site-directed mutagenesis can be applied to the biosynthetic enzymes, particularly the PKS and tailoring enzymes like monooxygenases and methyltransferases. frontiersin.org For instance, modifying the acyltransferase (AT) domain of the PKS could lead to the incorporation of different starter or extender units, altering the polyketide backbone. Engineering the monooxygenases could change the oxidation patterns on the azaphilone core. nih.gov This chemoenzymatic approach, combining biological and chemical methods, could rapidly diversify the library of azaphilone compounds for biological screening. umich.edunih.gov

| Enzyme Class | Role in Azaphilone Biosynthesis | Potential Engineering Application |

| Non-reducing Polyketide Synthase (nrPKS) | Forms the initial polyketide chain. swansea.ac.uk | Modification of domains (e.g., AT, PT) to generate novel backbones. umich.edu |

| Flavin-Dependent Monooxygenase (FDMO) | Catalyzes key oxidative dearomatization and hydroxylation steps to form the bicyclic core. swansea.ac.uknih.gov | Altering regio- and stereoselectivity to produce different isomers or oxidation patterns. nih.gov |

| Serine Hydrolase | Acts as a supportive enzyme to the nrPKS, ensuring high-titer production of intermediates. swansea.ac.uk | Overexpression to improve the overall yield of the biosynthetic pathway. |

| Methyltransferase | Potentially involved in the O-methylation at the C-8 position. | Engineering for selective methylation at different positions on the scaffold. |

Development of Novel Asymmetric Synthetic Methodologies

The total synthesis of this compound and related azaphilones has been achieved, notably through methods that establish the critical R-configuration at the quaternary carbon center. acs.orgnih.gov A key strategy involves the copper-mediated asymmetric dearomatization of phenolic precursors. researchgate.netfrontiersin.org This reaction has been successfully performed using bis-μ-oxo copper complexes prepared with (+)-sparteine surrogates, as natural (+)-sparteine is less readily available than its enantiomer. acs.orgnih.govacs.org

Future synthetic efforts will likely focus on developing more efficient and versatile asymmetric methodologies. scribd.com This includes exploring new catalytic systems that avoid the use of stoichiometric chiral ligands or expensive transition metals. nih.gov Organocatalysis, for example, could offer a greener and more cost-effective alternative for the asymmetric oxidative dearomatization step. Furthermore, developing modular synthetic routes that allow for late-stage diversification would be highly valuable. Such strategies would enable the rapid synthesis of a wide array of analogues with modifications to both the azaphilone core and the side chain, facilitating detailed structure-activity relationship (SAR) studies. The development of biocatalytic or chemoenzymatic syntheses, leveraging enzymes like flavin-dependent monooxygenases (FDMOs) for stereoselective oxidations, represents another promising frontier. nih.gov

Rational Design of Grb2-SH2 Domain Modulators Based on this compound Scaffold

This compound was first isolated and identified as an antagonist of the Growth factor receptor-bound protein 2 (Grb2)-Src homology 2 (SH2) domain. nih.govkribb.re.kr It was shown to inhibit the binding of the Grb2-SH2 domain to a phosphopeptide derived from the Shc protein with an IC50 value of 5.3 µM. nih.gov Grb2 is a critical adaptor protein in intracellular signaling pathways, linking activated receptor tyrosine kinases to downstream effectors like the Ras-MAPK pathway, which is often hyperactivated in cancers. nih.govd-nb.inforesearchgate.net Therefore, inhibiting the Grb2-SH2 domain interaction is a validated strategy for developing antiproliferative agents. nih.govd-nb.inforesearchgate.net

Future research will leverage the structure of this compound as a starting point for the rational design of more potent and selective Grb2-SH2 inhibitors. researchgate.net The crystal structure of the Grb2-SH2 domain reveals a binding pocket that recognizes phosphotyrosine residues and specific flanking sequences. nih.gov Although this compound is a non-peptidic, non-phosphate-containing molecule, its ability to disrupt this interaction makes it a valuable scaffold. Computational modeling and docking studies will be employed to understand how it binds to the Grb2-SH2 domain and to design modifications that enhance this interaction. researchgate.net Key areas for modification include the acyl side chain and the substituents on the isoquinolinone core to improve binding affinity and selectivity over other SH2 domains. frontiersin.org

Exploration of Other Molecular Targets and Cellular Pathways for Azaphilones

While the Grb2-SH2 domain is a known target, the broad structural diversity of the azaphilone class suggests they may interact with a variety of other molecular targets. nih.gov Indeed, different azaphilones have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. nih.govnih.govacs.org For example, sclerotiorin (B1681566), a closely related compound, inhibits 15-lipoxygenase and possesses antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting its cell membrane and DNA. nih.govkoreascience.kr Other azaphilones have shown inhibitory activity against α-glucosidase. acs.org

A crucial future direction is the systematic exploration of other potential molecular targets for this compound and its derivatives. Unbiased screening approaches, such as proteome-wide thermal shift assays or activity-based protein profiling, could identify novel binding partners. Further investigation into the effects of these compounds on various cellular signaling pathways beyond the Ras-MAPK cascade is warranted. Given the known activities of related compounds, pathways involved in inflammation (e.g., NF-κB signaling), lipid metabolism, and bacterial cell wall synthesis are promising areas of investigation. nih.govnih.govfrontiersin.org

| Azaphilone Compound(s) | Reported Biological Activity/Target | Reference |

| This compound | Grb2-SH2 domain antagonist | nih.govkribb.re.kr |

| Sclerotiorin | 15-lipoxygenase inhibitor; Anti-MRSA activity (membrane/DNA targeting) | nih.govkoreascience.kr |

| Talaraculones A and B | α-glucosidase inhibitors | acs.org |

| Penicilazaphilone C | Cytotoxicity against B-16 and SGC7901 tumor cells | nih.gov |

| Various Azaphilones | Inhibition of tau aggregation | researchgate.net |

Application of Advanced Computational Chemistry in Structure-Function Prediction

Advanced computational chemistry provides powerful tools to accelerate the drug discovery process. researchgate.net For this compound and its analogues, in silico methods can be applied to predict structure-function relationships, guiding the synthesis of more effective compounds. researchgate.net Molecular docking simulations can be used to model the binding of azaphilone derivatives to the Grb2-SH2 domain or other identified targets, such as α-glucosidase or lipoxygenase. nih.govacs.orgresearchgate.net These models can help rationalize observed activities and predict which structural modifications would enhance binding affinity and selectivity.

Quantum chemical calculations can determine electronic properties and reactivity, offering insights into the mechanism of action. acs.org Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of synthesized or virtual azaphilone analogues to build predictive models. These models correlate structural descriptors with biological activity, enabling the design of new compounds with optimized properties. Molecular dynamics (MD) simulations can also be employed to study the conformational flexibility of this compound and its interaction with target proteins over time, providing a more dynamic picture of the binding process. frontiersin.org

Investigation of Metabolic Fate and Biotransformation Pathways (excluding human clinical studies)

Understanding the metabolic fate and biotransformation of this compound is essential for its development as a research tool or therapeutic lead. Studies in non-human systems, such as in vitro liver microsome models from various species or co-culture with other microorganisms, can reveal how the compound is metabolized. Azaphilones are known to be produced by fungi and can be modified by other microorganisms. researchgate.netrsc.org Interfacing the biosynthesis of azaphilones with the metabolism of other microbes in a one-pot process has been shown to produce novel azaphilone alkaloids. rsc.orgresearchgate.netnih.gov

Future research could explore the biotransformation of this compound by a panel of fungi and bacteria to identify potential metabolites. This could lead to the discovery of new derivatives with altered activity or improved properties. Such "chemical epigenetics" or biocatalytic approaches can generate novel compounds that are difficult to access through traditional chemical synthesis. researchgate.net Identifying the enzymes responsible for these transformations (e.g., cytochrome P450s, hydrolases) in these model systems would provide valuable information about the compound's metabolic stability and potential routes of degradation or modification in biological systems.

Q & A

Q. What are the key synthetic routes for 8-O-methylsclerotiorinamine, and what challenges arise during purification?

The synthesis of 8-O-methylsclerotiorinamine involves stereoselective oxidative dearomatization using copper-mediated methods. A critical step is the formation of the azaphilone core via Sonogashira coupling of iodinated enals with trimethylsilylacetylene, followed by desilylation . Purification challenges include managing E,Z-isomerization of diene side chains under silica gel chromatography, which can lead to equilibrium mixtures of isomers. Acidic conditions during purification may protonate intermediates, forming stable carbocations that exacerbate isomerization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of high-resolution mass spectrometry (HRMS), NMR (¹H and ¹³C), and optical rotation analysis. For example, the optical rotation of synthetic (+)-8-O-methylsclerotiorinamine ([α]D²² = +104) matches literature values ([α]D²² = +102), validating stereochemical integrity. NMR data (e.g., characteristic vinyl pyridone and methyl ether signals) further corroborate the C8-O-methylation site .

Q. What initial biological assays are used to evaluate this compound?

Early-stage biological evaluation focuses on its inhibition of the Grb2-SH2 domain interaction with Shc phosphopeptides. Competitive binding assays (e.g., ELISA or fluorescence polarization) measure IC₅₀ values (e.g., 5.3 µM for Grb2-Shc inhibition). Cell-based assays validate disruption of protein-protein interactions, often using transfected cell lines expressing Shc-derived phosphopeptides .

Advanced Research Questions

Q. How can stereoselectivity in this compound synthesis be optimized?

Stereoselectivity is achieved through chiral auxiliaries or ligands. For example, (+)-sparteine surrogates (e.g., N-ethyl-(+)-sparteine) in copper-mediated oxidative dearomatization enforce stereochemical control during azaphilone core formation. Key parameters include reaction temperature (−78°C to −10°C) and base selection (e.g., diisopropylethylamine), which influence transition-state geometry .

Q. What strategies mitigate competing N-methylation during O-methylation of sclerotiorinamine precursors?

Selective O-methylation at C8 requires careful reagent selection. Trimethylsilyldiazomethane (TMSCHN₂) in CH₂Cl₂/MeOH (9:1) selectively methylates the phenolic oxygen without N-methylation. Weak bases (e.g., 2,6-di-tert-butylpyridine) suppress N-methylation by reducing nucleophilicity at the amine site .

Q. How do researchers address contradictions in biological activity data for this compound analogs?

Discrepancies between in vitro and cell-based assay results (e.g., IC₅₀ differences) may stem from compound stability, membrane permeability, or off-target effects. Mitigation strategies include:

Q. What methodologies enable the study of this compound’s mechanism in Grb2-Shc pathway inhibition?

Advanced techniques include:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) between Grb2-SH2 and Shc phosphopeptides.

- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between C8-O-methyl and Grb2 Arg⁶⁷).

- Phosphoproteomics : Assess downstream signaling changes in MAPK/ERK pathways using LC-MS/MS .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.